molecular formula C19H17N5O2 B11059623 11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile

11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile

Cat. No.: B11059623
M. Wt: 347.4 g/mol
InChI Key: PWRHDKABVDIAPR-UHFFFAOYSA-N
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Description

11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an epoxymethano bridge, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted pyridine derivative, under specific conditions that promote the formation of the epoxymethano bridge and the incorporation of nitrile groups. Key steps may include:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.

    Cyclization: The intermediate compound undergoes cyclization to form the hexahydrocyclohepta[B]pyran structure.

    Introduction of Nitrile Groups: Nitrile groups are introduced through reactions with cyanating agents under controlled conditions.

    Epoxymethano Bridge Formation: The final step involves the formation of the epoxymethano bridge, often through an epoxidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Cycloaddition: The epoxymethano bridge can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

    Cycloaddition: Catalysts such as transition metals (Pd, Pt) can facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-Imino-2-(3-pyridinyl)hexahydro-2H-9A,4-(epoxymethano)cyclohepta[B]pyran-3,3,4-tricarbonitrile apart is its combination of a pyridinyl group, an epoxymethano bridge, and multiple nitrile groups. This unique combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

13-imino-10-pyridin-3-yl-11,12-dioxatricyclo[6.3.2.01,7]tridecane-8,9,9-tricarbonitrile

InChI

InChI=1S/C19H17N5O2/c20-10-17(11-21)15(13-5-4-8-24-9-13)25-19-7-3-1-2-6-14(19)18(17,12-22)16(23)26-19/h4-5,8-9,14-15,23H,1-3,6-7H2

InChI Key

PWRHDKABVDIAPR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C3(CC1)OC(C(C2(C(=N)O3)C#N)(C#N)C#N)C4=CN=CC=C4

Origin of Product

United States

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